Increased Hydrophobicity vs. Unsubstituted Phenyl Benzoate: A 2.37 LogP Unit Advantage
The introduction of a para-tert-butyl group on the phenyl ring of 4-tert-butylphenyl benzoate results in a dramatic increase in hydrophobicity compared to the unsubstituted analog, phenyl benzoate. This is quantitatively reflected in the calculated octanol-water partition coefficient (LogP), which is a critical parameter for predicting compound behavior in organic matrices and biological systems. 4-tert-butylphenyl benzoate exhibits a calculated ACD/LogP of 5.28 . In contrast, phenyl benzoate has a reported LogP of 2.91 . This quantified difference of +2.37 LogP units demonstrates a substantially higher affinity for non-polar environments, which directly influences its performance in applications requiring organic solubility and compatibility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.28 |
| Comparator Or Baseline | Phenyl benzoate LogP = 2.91 |
| Quantified Difference | ΔLogP = +2.37 |
| Conditions | Calculated logP using ACD/Labs Percepta Platform for target; experimentally derived or calculated value for comparator . |
Why This Matters
A higher LogP indicates superior solubility in non-polar organic solvents and greater compatibility with hydrophobic polymers, making it a more effective plasticizer or additive in polyolefins and other non-polar matrices.
